(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.
Mécanisme D'action
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 acts by activating sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 binds to the heme moiety of sGC, which leads to a conformational change in the enzyme and increases its catalytic activity. This results in an increase in cGMP levels, which leads to the downstream physiological effects.
Effets Biochimiques Et Physiologiques
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has several biochemical and physiological effects, including the relaxation of smooth muscle, inhibition of platelet aggregation, and improvement of cardiac function. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 induces smooth muscle relaxation by increasing the levels of cGMP, which leads to the activation of protein kinase G (PKG) and the subsequent phosphorylation of myosin light chain kinase (MLCK). This results in the inhibition of MLCK activity, which leads to the relaxation of smooth muscle. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 also inhibits platelet aggregation by increasing the levels of cGMP, which leads to the activation of PKG and the subsequent inhibition of platelet activation. Finally, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 improves cardiac function by increasing the levels of cGMP, which leads to the relaxation of cardiac muscle and the reduction of myocardial ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, one of the limitations of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 is its high cost, which may limit its use in some experiments. In addition, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272. One area of research is the development of more potent and selective sGC activators that can be used in the treatment of various diseases. Another area of research is the investigation of the potential use of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 in combination with other drugs for the treatment of cancer and other diseases. Finally, the mechanism of action of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 and its downstream effects on various physiological processes require further investigation.
Méthodes De Synthèse
The synthesis of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 involves a multistep process that begins with the reaction of 5-fluoropyridine-3-carboxylic acid with ethyl chloroacetate to yield ethyl 5-fluoropyridine-3-carboxylate. This intermediate is then reacted with morpholine and sodium hydride to obtain (3R)-3-ethyl-4-(5-fluoropyridine-3-carbonyl)morpholine. The final step involves the sulfonation of the pyridine ring with sulfur trioxide and sulfuric acid to produce (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272.
Applications De Recherche Scientifique
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cardiovascular diseases, where (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury. In addition, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been investigated for its potential use in the treatment of pulmonary hypertension, where it has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has also been studied for its potential anti-cancer properties, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(3R)-3-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-2-10-8-19-4-3-15(10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVWWAJCGAPQR-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.